3-Methylbicyclo[3.2.0]hept-3-en-6-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10O |
|---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
3-methylbicyclo[3.2.0]hept-3-en-6-one |
InChI |
InChI=1S/C8H10O/c1-5-2-6-4-8(9)7(6)3-5/h3,6-7H,2,4H2,1H3 |
InChI Key |
BKPALQKPBQXYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(C1)CC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methylbicyclo 3.2.0 Hept 3 En 6 One and Analogues
Strategies for Constructing the Bicyclo[3.2.0]heptenone Skeleton
The construction of the bicyclo[3.2.0]heptenone core is predominantly achieved through intramolecular cycloaddition reactions. These reactions involve forming the strained four-membered cyclobutane (B1203170) ring onto a pre-existing five-membered cyclopentanone (B42830) precursor. The key to these syntheses is the generation of a reactive intermediate that can undergo a [2+2] cycloaddition with a tethered alkene.
The intramolecular [2+2] cycloaddition is a powerful and atom-economical method for forming the bicyclo[3.2.0]heptane system. taltech.ee This pericyclic reaction can be initiated by thermal, photochemical, or metal-catalyzed activation, each offering distinct advantages in terms of substrate scope and reaction conditions.
Photochemical [2+2] cycloaddition represents a classic and widely studied approach for synthesizing bicyclo[3.2.0]heptane derivatives. sci-hub.se This method involves the irradiation of a molecule containing both a cyclopentenone chromophore and a tethered alkene. Upon absorption of light, the enone is excited to a triplet state, which then undergoes a stepwise cycloaddition with the alkene via a 1,4-diradical intermediate. nih.gov
Recent advancements have focused on using visible light in conjunction with photocatalysts, offering milder and more selective reaction conditions. unimi.it For instance, organophotoredox catalysis, employing organic dyes like Eosin Y and a Lewis acid such as LiBr, can promote the anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. unimi.itmdpi.com This technique allows for the stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes. mdpi.com Intramolecular versions of these photochemical reactions are often highly diastereoselective, capable of producing a single, stereochemically pure product. nih.govresearchgate.net The photochemical cycloaddition of 2-cyclopentenones with various alkenes has been successfully employed to generate the bicyclo[3.2.0]heptanone skeleton. acs.org
Transition metal catalysis offers an alternative to photochemical methods for promoting [2+2] cycloadditions. taltech.ee Various metals, including cobalt, have been shown to catalyze these transformations. mdpi.com Notably, gold catalysts have emerged as particularly effective for a range of cyclization reactions. ucsb.edu Both Au(I) and Au(III) complexes can efficiently catalyze the synthesis of functionalized bicyclo[3.2.0]heptane and heptene (B3026448) systems. ucsb.educapes.gov.br
One proposed pathway involves a gold-catalyzed [2+2] cycloaddition between an allene (B1206475) and an alkyne within a suitable precursor molecule. monash.edu For example, the cyclization of certain 1,7,13-triyne pivaloates using a catalytic system of AuCl(PPh₃) and AgSbF₆ is believed to proceed through a gold-catalyzed [2+2] cycloaddition of an allenic ester and an internal alkyne motif in a gold-activated intermediate. monash.edu These reactions highlight the ability of gold to activate π-systems, facilitating the formation of the strained cyclobutane ring under mild conditions.
Thermal [2+2] cycloadditions are a cornerstone in the synthesis of bicyclo[3.2.0]heptenones. researchgate.net A common and highly effective strategy involves the thermal 4π-electrocyclic ring-opening of a cyclobutenone precursor to generate a reactive vinylketene intermediate. nih.gov If the cyclobutenone bears an appropriately positioned alkene substituent, this vinylketene can be trapped in an intramolecular [2+2] cycloaddition to furnish the bicyclo[3.2.0]heptenone skeleton. nih.govacs.org
This tandem electrocyclic ring-opening/[2+2] cycloaddition sequence can be remarkably efficient. For example, thermolysis of certain 4-hydroxycyclobutenone derivatives in toluene (B28343) or xylene results in a torquoselective ring opening to a vinyl ketene (B1206846), which then undergoes intramolecular cycloaddition to the proximal allyl double bond to give the corresponding bicyclo[3.2.0]heptenone in nearly quantitative yield. acs.org This methodology has been successfully applied to prepare a range of substituted bicyclo[3.2.0]heptenones. nih.govacs.org
A highly practical and general route to bicyclo[3.2.0]hept-3-en-6-ones involves the cyclization of specifically functionalized acyclic precursors. This approach builds both rings of the bicyclic system in a single, efficient transformation.
One of the most reliable and widely used methods for preparing bicyclo[3.2.0]hept-3-en-6-ones is the bicyclization of 3-hydroxy-6-alkenoic acids. researchgate.net The reaction is typically carried out by treating the hydroxy acid with acetic anhydride (B1165640) and a weak base, such as potassium acetate (B1210297) or sodium acetate. researchgate.netepo.org This procedure is general for a variety of secondary and tertiary 3-hydroxy-6-alkenoic acids, providing access to methyl-substituted derivatives in all positions of the five-membered ring in fair to good yields. researchgate.netresearchgate.net
The mechanism of this transformation involves the in-situ formation of a mixed anhydride, which then eliminates acetic acid to generate an α,β-unsaturated ketene intermediate. orgsyn.orgtaltech.ee This ketene subsequently undergoes a spontaneous intramolecular [2+2] cycloaddition with the tethered carbon-carbon double bond to yield the thermodynamically more stable bicyclo[3.2.0]hept-3-en-6-one product. orgsyn.orgorgsyn.org The efficiency and selectivity of this process have made it a preferred route for the synthesis of important intermediates for natural products like grandisol (B1216609) and lineatin. orgsyn.orgresearchgate.net
The generality of this method is demonstrated by the successful preparation of various substituted bicyclo[3.2.0]hept-3-en-6-ones.
| Starting 3-Hydroxy-6-alkenoic Acid | Resulting Bicyclo[3.2.0]hept-3-en-6-one Product | Yield (%) | Reference |
|---|---|---|---|
| 3-Hydroxy-3-methyl-6-heptenoic acid | 4-Methylbicyclo[3.2.0]hept-3-en-6-one | 62 | orgsyn.org |
| 3-Hydroxy-4-methyl-6-heptenoic acid | 3-Methylbicyclo[3.2.0]hept-3-en-6-one | 63 | orgsyn.org |
| 3-Hydroxy-5-methyl-6-heptenoic acid | 2-Methylbicyclo[3.2.0]hept-3-en-6-one | 63 | orgsyn.org |
| 3-Hydroxy-3,6-dimethyl-6-heptenoic acid | 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | 78 | orgsyn.org |
| 3-Hydroxy-3,5-dimethyl-6-heptenoic acid | 2,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | 79 | orgsyn.org |
| 3-Hydroxy-6-methyl-6-heptenoic acid | 1-Methylbicyclo[3.2.0]hept-3-en-6-one | 55 | orgsyn.org |
| 3-Hydroxy-3,4,5-trimethyl-6-heptenoic acid | 2,3,4-Trimethylbicyclo[3.2.0]hept-3-en-6-one | 60 | orgsyn.org |
| 3-Hydroxy-4,6-dimethyl-6-heptenoic acid | 1,3-Dimethylbicyclo[3.2.0]hept-3-en-6-one | 48 | orgsyn.org |
| 3-Hydroxy-4,5,6-trimethyl-6-heptenoic acid | 1,2,3-Trimethylbicyclo[3.2.0]hept-3-en-6-one | 70 | orgsyn.org |
Bicyclization of Acyclic Precursors to Bicyclo[3.2.0]hept-3-en-6-ones
Utilization of Alpha,Beta-Unsaturated Ketene Intermediates
A robust and widely employed method for the synthesis of the bicyclo[3.2.0]hept-3-en-6-one core involves the intramolecular [2+2] cycloaddition of an α,β-unsaturated ketene intermediate. This intermediate is typically generated in situ from a suitable precursor, such as a 3-hydroxy-6-alkenoic acid. The treatment of these acids with acetic anhydride and potassium acetate leads to the formation of a mixed anhydride, which upon heating, eliminates acetic acid to yield the transient α,β-unsaturated ketene. This ketene then undergoes a thermal intramolecular [2+2] cycloaddition to furnish the desired bicyclo[3.2.0]hept-3-en-6-one skeleton. orgsyn.orgresearchgate.net This process is highly efficient and allows for the preparation of various substituted analogues in good yields. researchgate.net An equilibrium between possible isomers of the α,β-unsaturated ketene intermediate is thought to contribute to the high yield and selectivity, favoring the formation of the thermodynamically more stable endo-ene isomer. orgsyn.org
A detailed example of this methodology is the synthesis of 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one, a key intermediate for various natural product syntheses. The process begins with a Reformatsky reaction between 5-methyl-5-hexen-2-one (B1580765) and methyl bromoacetate (B1195939) to produce methyl 3,6-dimethyl-3-hydroxy-6-heptenoate. orgsyn.org Saponification of the ester yields the corresponding 3,6-dimethyl-3-hydroxy-6-heptenoic acid. orgsyn.org This acid is then subjected to the cyclization conditions to afford the target bicyclic ketone. orgsyn.org
Table 1: Synthesis of 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one via an α,β-Unsaturated Ketene Intermediate orgsyn.org
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | 5-Methyl-5-hexen-2-one | 1. Zinc, Methyl bromoacetate, Trimethyl borate, THF 2. Saturated aq. NH4Cl | Methyl 3,6-dimethyl-3-hydroxy-6-heptenoate | 93-97% |
| 2 | Methyl 3,6-dimethyl-3-hydroxy-6-heptenoate | 2 N KOH in methanol | 3,6-Dimethyl-3-hydroxy-6-heptenoic acid | 82-86% |
| 3 | 3,6-Dimethyl-3-hydroxy-6-heptenoic acid | Acetic anhydride, Potassium acetate, Reflux | 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | 76-81% |
Functionalization and Derivatization during Synthesis
The versatility of the bicyclo[3.2.0]heptane framework is further enhanced by the ability to introduce various substituents and heteroatoms during the synthetic sequence, allowing for the creation of a diverse library of analogues with tailored properties.
Synthesis of Methyl-Substituted Bicyclo[3.2.0]hept-3-en-6-ones
The substitution pattern of the bicyclo[3.2.0]hept-3-en-6-one core can be readily controlled by the choice of the starting 3-hydroxy-6-alkenoic acid. This allows for the synthesis of a range of methyl-substituted derivatives, which are valuable precursors for the synthesis of natural products such as grandisol, lineatin, and filifolone. oup.com The treatment of methyl mono- or bisubstituted 3-hydroxy-6-alkenoic acids with acetic anhydride and potassium acetate provides the corresponding methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones in fair to good yields. researchgate.net This method has proven to be generally applicable for preparing methyl derivatives at various positions of the five-membered ring. researchgate.net For instance, the synthesis of 4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one, also known as filifolone, is achieved through the efficient bicyclization of 3-hydroxy-3-methyl-6-heptenoic acid, followed by geminal dimethylation of the resulting 4-methylbicyclo[3.2.0]hept-3-en-6-one. researchgate.net
Table 2: Examples of Methyl-Substituted Bicyclo[3.2.0]hept-3-en-6-ones Synthesized via the α,β-Unsaturated Ketene Intermediate Method researchgate.nettaltech.ee
| Starting 3-Hydroxy-6-alkenoic Acid | Product | Yield |
| 3-Hydroxy-6-heptenoic acid | Bicyclo[3.2.0]hept-3-en-6-one | 82% |
| 3-Hydroxy-3-methyl-6-heptenoic acid | 4-Methylbicyclo[3.2.0]hept-3-en-6-one | 48% |
| 3-Hydroxy-2,3-dimethyl-6-heptenoic acid | 4,5-Dimethylbicyclo[3.2.0]hept-3-en-6-one | 70% |
Incorporation of Heteroatoms into Bicyclo[3.2.0]heptane Frameworks
The introduction of heteroatoms, such as nitrogen and oxygen, into the bicyclo[3.2.0]heptane scaffold opens up new avenues for exploring chemical space and developing novel bioactive compounds. Various synthetic strategies have been developed to access these heterobicyclic analogues.
One common approach involves the intramolecular [2+2] photocycloaddition of suitably functionalized precursors. For example, enantiomerically pure azabicyclo[3.2.0]heptanes can be synthesized from optically active starting materials via [2+2] photocyclization. taltech.ee In one instance, a vinylglycine derivative was used, and to improve diastereoselectivity, the conformational freedom of the precursor was fixed by synthesizing 3-cinnamyl-4-vinyloxazolidinone, which underwent cyclization with high diastereoselectivity. taltech.ee Another method involves the intramolecular photochemical [2+2]-cyclization of acetophenone (B1666503) enamides to yield 2-azabicyclo[3.2.0]heptanes. nih.gov
The synthesis of oxabicyclo[3.2.0]heptanes can also be achieved through photocycloaddition reactions. For example, copper(I)-catalyzed photocycloaddition of homoallyl vinyl or diallyl ethers can produce multicyclic tetrahydrofurans, which are precursors to 3-oxabicyclo[3.2.0]heptanes. taltech.ee
Table 3: Synthesis of Heteroatom-Containing Bicyclo[3.2.0]heptane Analogues taltech.eenih.gov
| Synthetic Method | Precursor | Product |
| Intramolecular [2+2] Photocyclization | 3-Cinnamyl-4-vinyloxazolidinone | Enantiomerically pure Azabicyclo[3.2.0]heptane |
| Intramolecular [2+2] Photocyclization | Acetophenone enamides | 2-Azabicyclo[3.2.0]heptanes |
| Copper(I)-catalyzed Photocycloaddition | Diallyl ethers | 3-Oxabicyclo[3.2.0]heptanes |
Recent Advances and Novel Synthetic Routes
Continuous innovation in synthetic methodology has led to the development of novel and efficient routes to the bicyclo[3.2.0]heptane core and its derivatives, often employing modern catalytic systems.
Organophotoredox-Catalyzed Approaches to Bicyclo[3.2.0]heptanes
Organophotoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of bicyclo[3.2.0]heptanes. This approach often utilizes an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.com By employing a photocatalyst such as Eosin Y under visible light irradiation, enantioenriched, highly substituted bicyclo[3.2.0]heptanes can be synthesized. mdpi.comnih.gov The use of chiral oxazolidinone auxiliaries attached to the aryl bis-enone substrates allows for control over the stereochemical outcome of the reaction. mdpi.com The reaction proceeds via a syn-closure pathway, leading to the formation of the corresponding cis-anti diastereoisomers as the major products. mdpi.comresearchgate.net This method demonstrates the potential of combining chiral auxiliaries with organophotoredox transformations to achieve high levels of stereocontrol. mdpi.com
Table 4: Organophotoredox-Catalyzed Synthesis of Bicyclo[3.2.0]heptanes mdpi.comresearchgate.net
| Substrate | Photocatalyst | Additive | Product Diastereomeric Ratio (cis-anti : other) | Yield |
| Aryl bis-enone with chiral oxazolidinone | Eosin Y | LiBr | 62:38 | 62% |
| Aryl bis-enone with different chiral oxazolidinone | Eosin Y | LiBr | 65:35 | 70% |
Palladium-Catalyzed C-H Activation and C-C Cleavage Routes to Bicyclo[3.2.0]heptane Lactones
A novel and diastereoselective synthetic route to bicyclo[3.2.0]heptane lactones has been developed utilizing palladium catalysis. This method proceeds through a C-H activation and C-C cleavage cascade of bicyclo[1.1.1]pentane carboxylic acids. rsc.orgnih.gov The choice of ligand is crucial in determining the final product. By using a mono-N-protected amino acid (MPAA) ligand, all-syn arylated bicyclo[3.2.0]heptane lactones can be synthesized. rsc.org In the absence of an aryl iodide and by switching to a pyridone-amine ligand, non-arylated bicyclo[3.2.0]heptane lactones are obtained. nih.govrsc.org This methodology provides access to previously inaccessible substitution patterns on the bicyclo[3.2.0]heptane lactone scaffold. rsc.org The resulting lactone products are versatile intermediates that can be converted into a variety of other substituted cyclobutane, γ-lactone, and oxobicyclo[3.2.0]heptane derivatives. nih.gov
Table 5: Palladium-Catalyzed Synthesis of Bicyclo[3.2.0]heptane Lactones rsc.orgresearchgate.net
| Starting Material | Ligand | Coupling Partner | Product | Yield |
| 1-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid | Ac-L-Val-OH (MPAA type) | 4-Iodoanisole | Arylated bicyclo[3.2.0]heptane lactone | 65% |
| 1-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid | Pyridone-amine | None | Non-arylated bicyclo[3.2.0]heptane lactone | 55% |
| 1-(4-Fluorophenyl)bicyclo[1.1.1]pentane-2-carboxylic acid | Ac-L-Val-OH (MPAA type) | 4-Iodotoluene | Arylated bicyclo[3.2.0]heptane lactone | 61% |
| 1-(Cyclohexyl)bicyclo[1.1.1]pentane-2-carboxylic acid | Pyridone-amine | None | Non-arylated bicyclo[3.2.0]heptane lactone | 42% |
Chemical Reactivity and Transformation Studies of Bicyclo 3.2.0 Hept 3 En 6 Ones
Overview of Ketone Reactivity within Strained Bicyclic Systems
The reactivity of the ketone in bicyclo[3.2.0]hept-3-en-6-one systems is profoundly influenced by the fused, strained bicyclic structure. This framework, containing a four-membered cyclobutanone (B123998) ring, is subject to considerable ring strain, which dictates many of its chemical behaviors. researchgate.net The locked conformation of the bicyclic system allows for a high degree of stereochemical control in reactions involving both the ketone and the adjacent rings. stir.ac.uk
The inherent strain facilitates reactions that lead to a release of this energy, such as ring-opening or rearrangement pathways. researchgate.net For instance, the mechanical activation of the bicyclo[3.2.0]heptane skeleton can induce a formal retro [2+2] cycloaddition, cleaving the four-membered ring to generate reactive bis-enones. nih.gov This reactivity highlights how external forces can exploit the system's strain. Furthermore, the rigid structure influences the accessibility of reagents to the carbonyl group, often leading to high stereoselectivity in addition reactions. stir.ac.uk
Reduction Reactions of the Carbonyl Group
The carbonyl group of bicyclo[3.2.0]hept-3-en-6-ones is a primary site for chemical modification, with reduction reactions being extensively studied to produce chiral alcohols and diols. These transformations can be achieved through both traditional chemical reagents and biocatalytic methods, often with high levels of stereocontrol.
Bicyclo[3.2.0]hept-3-en-6-ones can be converted into the corresponding bicyclo[3.2.0]heptane-2-endo,7-endo-diols through efficient and stereoselective methods. researchgate.netresearchgate.net This transformation provides a pathway to a class of 1,3-diols possessing a rigid, chiral backbone, which are valuable as nonracemic precursors for ligands in asymmetric synthesis. researchgate.netresearchgate.net The reduction of the ketone is a key step in this process. For example, the use of reagents like lithium aluminum hydride (LiAlH₄) can achieve highly selective reduction of the carbonyl group, yielding the endo-alcohol almost exclusively. arkat-usa.org This high stereoselectivity is a critical feature for the synthesis of diastereomerically pure products.
Biocatalytic and chemoenzymatic methods offer powerful alternatives for the stereoselective reduction of the carbonyl group in bicyclo[3.2.0]hept-3-en-6-ones, producing optically active alcohols. nih.gov A wide range of microorganisms and isolated enzymes have been screened for this purpose, demonstrating high enantioselectivity and varied diastereoselectivity. nih.govpsu.edursc.org
Whole-cell biocatalysis using various strains of yeasts and fungi has proven effective. For instance, Baker's yeast (Saccharomyces cerevisiae) reduces racemic bicyclo[3.2.0]hept-2-en-6-one to a mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols. nih.gov Other microorganisms, such as Curvularia lunata and Mortierella ramanniana, have been shown to selectively produce the endo-alcohol with high optical purity while leaving the unreacted ketone also optically active. psu.edursc.org
Isolated dehydrogenase enzymes have also been employed, offering high selectivity. Alcohol dehydrogenase from Thermoanaerobium brockii (TabADH) and 3α,20β-hydroxysteroid dehydrogenase (3α,20β-HSDH) from Streptomyces hydrogenans have been used in the kinetic resolution of these bicyclic ketones, displaying opposite selectivity and yielding alcohols with high enantiomeric excess. nih.govfrontiersin.org
| Substrate | Biocatalyst | Major Product(s) | Key Findings | Reference |
|---|---|---|---|---|
| (±)-Bicyclo[3.2.0]hept-2-en-6-one | Baker's Yeast (S. cerevisiae) | (6S)-exo-alcohol and (6S)-endo-alcohol | Produces a mixture of diastereomeric alcohols with high enantiopurity. | nih.govpsu.edu |
| (±)-Bicyclo[3.2.0]hept-2-en-6-one | Curvularia lunata | (6S)-endo-alcohol and unreacted (1R,5S)-ketone | Highly selective for the endo-alcohol, enabling kinetic resolution. | rsc.org |
| (±)-Bicyclo[3.2.0]hept-2-en-6-one | Mortierella ramanniana | (6S)-endo-alcohol and unreacted (1R,5S)-ketone | Similar to C. lunata, provides good bioconversion rates and high selectivity. | rsc.org |
| (±)-Bicyclo[3.2.0]hept-2-en-6-one | Alcohol Dehydrogenase (from T. brockii) | (1S,5R,6S)-alcohol | Enzyme displays high optical purity (>95% ee) in the reduction. | nih.gov |
Oxidation Reactions
The strained four-membered ring of bicyclo[3.2.0]hept-3-en-6-ones makes them excellent substrates for Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, expanding the cyclobutanone ring to form a five-membered lactone (an oxabicyclo[3.3.0]octanone). psu.eduresearchgate.netrsc.org This transformation is a key step in the synthesis of various natural products, including prostaglandins (B1171923) and triquinane sesquiterpenes. researchgate.netresearchgate.netresearchgate.netnih.gov
Both chemical and microbial methods have been developed for this oxidation. Chemically, peroxy acids such as peracetic acid can be used to effect the ring expansion. psu.edu However, microbial Baeyer-Villiger oxidations often provide superior enantioselectivity. The bacterium Acinetobacter calcoaceticus NCIB 9871 has been extensively used for this purpose. psu.edunih.gov For example, the oxidation of 7-endo-methylbicyclo[3.2.0]hept-2-en-6-one with this microorganism yields two isomeric lactones, 2-oxabicyclo[3.3.0]oct-6-en-3-one and 3-oxabicyclo[3.3.0]oct-6-en-2-one, in high optical purity. psu.edursc.org The ratio of these regioisomers and the enantiomeric excess depend on the substitution pattern of the bicyclic ketone. nih.gov Fungal strains, including species of Fusarium and Aspergillus, have also been shown to catalyze the Baeyer-Villiger oxidation of these ketones, producing enantiocomplementary lactones. researchgate.net
| Substrate | Microorganism | Product(s) | Yield / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 7-endo-Methylbicyclo[3.2.0]hept-2-en-6-one | Acinetobacter NCIMB 9871 | Isomeric lactones (2-oxa- and 3-oxa-bicyclooctanones) | 55% combined yield, optically pure products. | psu.edursc.org |
| (±)-Bicyclo[3.2.0]hept-2-en-6-one | Aspergillus amazonicus | (-)-(1S,5R)-lactone | 85% yield, 70% ee. | researchgate.net |
| (±)-Bicyclo[3.2.0]hept-2-en-6-one | Fusarium solani | (+)-(1R,5S)-lactone | High conversion, enantiocomplementary to Aspergillus. | researchgate.net |
Nucleophilic Substitution Reactions
Ring-Opening and Rearrangement Pathways
The inherent strain of the bicyclo[3.2.0]hept-3-en-6-one skeleton makes it susceptible to a variety of ring-opening and rearrangement reactions under thermal, photochemical, acid- or base-catalyzed, and even mechanical stress conditions.
Under acidic conditions, bicyclo[3.2.0]heptanone derivatives can undergo clean isomerization and ring expansion to form cycloheptenone and cycloheptadienone (B157435) structures. researchgate.net For instance, bicyclo[3.2.0]hept-2-en-6-one rearranges in strong acid to give protonated 1-acetylcyclopentadiene. researchgate.net Base-catalyzed pathways have also been observed; for example, treatment of related tricyclic systems with acid or base can induce rearrangement to the thermodynamically more stable bicyclo[3.3.0]octenone framework. rsc.org
Thermal conditions can also induce isomerization. Gas-phase pyrolysis studies on substituted bicyclo[3.2.0]heptenones have shown they can undergo parallel isomerizations, leading to both rearranged bicyclo[2.2.1]heptenone products and ring-opened acyclic trienones. mdpi.com Mechanochemical force can also be used to induce a retro [2+2] cycloaddition, opening the cyclobutane (B1203170) ring to form a reactive bis-enone, a transformation that can be reversed photochemically. nih.gov Furthermore, cine substitution has been observed where a nucleophile attacks a substituted bicyclo[3.2.0]heptenone, leading to a rearranged product that can subsequently undergo further ring-opening reactions. rsc.org
Strain-Releasing Transformations in Bicyclo[3.2.0]heptenone Systems
The significant ring strain inherent in the bicyclo[3.2.0]heptenone skeleton is a primary driving force for a variety of chemical transformations. acs.orgresearchgate.net This strain, largely localized in the fused four-membered cyclobutane ring, facilitates reactions that lead to more stable, less-strained carbocyclic systems. These transformations are often initiated by thermal, photochemical, or chemical means, leading to cleavage of one or more bonds within the cyclobutane ring.
One of the most common strain-releasing pathways is the thermal 4π-electrocyclic ring opening of a cyclobutene (B1205218) moiety. In the context of bicyclo[3.2.0]heptenones, this can be achieved through the thermolysis of related 4-allyl-4-hydroxycyclobutenones, which undergo ring opening to form a vinylketene intermediate. This highly reactive intermediate can then proceed through an intramolecular [2+2] cycloaddition to furnish the bicyclo[3.2.0]heptenone core. nih.govnii.ac.jp This process highlights how strain can be harnessed synthetically, as the formation of the bicyclic system is itself a consequence of a strain-driven rearrangement.
Ring-opening reactions of the cyclobutanone portion can also be induced under basic or nucleophilic conditions. beilstein-journals.org The presence of substituents at the C2 position capable of stabilizing a developing carbanion is a prerequisite for such cleavages. beilstein-journals.org For instance, alkoxide-induced ring opening provides a convenient route to functionalized cycloalkene carboxylic acid esters. beilstein-journals.org Mechanical force has also been demonstrated as a stimulus for cleaving the cyclobutane ring in a formal retro-[2+2] cycloaddition, generating reactive bis-enones from a bicyclo[3.2.0]heptane mechanophore. nih.gov This mechanochemical activation underscores the potential energy stored within the strained bicyclic framework.
The Baeyer-Villiger oxidation represents another important transformation influenced by ring strain. Theoretical studies on the oxidation of bicyclo[3.2.0]heptan-6-one using hydrogen peroxide have shown that the reaction is highly regioselective. scholarsresearchlibrary.com The migratory aptitude of the bridgehead carbon versus the methylene (B1212753) carbon in the cyclobutane ring dictates the product outcome, leading preferentially to the formation of a single lactone regioisomer. scholarsresearchlibrary.com This selectivity is governed by the transition state energies, which are influenced by the relief of ring strain upon rearrangement. scholarsresearchlibrary.com
| Transformation Type | Reagents/Conditions | Product Type | Ref |
| Thermal Ring Expansion | Toluene (B28343), 100-110 °C | Bicyclo[3.2.0]heptenones | acs.orgnih.gov |
| Alkoxide-Induced Ring Opening | NaOMe / MeOH | 3-Cycloalkene-1-carboxylic acid esters | beilstein-journals.org |
| Mechanochemical Ring Opening | Pulsed Ultrasound | Bis-enones | nih.gov |
| Baeyer-Villiger Oxidation | Hydrogen Peroxide | Fused γ-lactones | researchgate.netscholarsresearchlibrary.com |
Rearrangements Leading to Alternative Bicyclic or Monocyclic Structures
Beyond simple ring-opening, the strained bicyclo[3.2.0]heptenone system is prone to skeletal rearrangements that produce alternative bicyclic or monocyclic structures. These rearrangements can be triggered photochemically or under thermal or catalytic conditions, often proceeding through complex mechanistic pathways involving radical or ionic intermediates.
Photochemical rearrangements are particularly common for β,γ-unsaturated ketones, a class to which some bicyclo[3.2.0]heptenone isomers belong. Irradiation can lead to 1,2-acyl shifts (the oxa-di-π-methane rearrangement) or 1,3-acyl shifts, depending on the excited state (singlet or triplet) involved. tum.de For example, the photochemistry of dehydronorcamphor, a related β,γ-unsaturated bicyclic ketone, shows that direct excitation leads to a bicyclo[3.2.0]heptenone via a 1,3-acyl shift from the singlet state. In contrast, triplet sensitization promotes an oxa-di-π-methane rearrangement to yield a different tricyclic product. tum.de Such pathways offer synthetic routes to complex molecular architectures that are otherwise difficult to access.
Under thermal conditions, rearrangements can occur through electrocyclic ring opening of a related cyclobutenone to a vinyl ketene (B1206846), which then undergoes a subsequent intramolecular cycloaddition. This tandem sequence provides a facile synthesis of bicyclo[3.2.0]heptenones. thieme-connect.de The regioselectivity of the cycloaddition is controlled by the torquoselectivity of the initial ring-opening step. acs.org
Acid-catalyzed rearrangements are also known to convert bicyclic systems into alternative frameworks. In different systems, nonbonded interactions due to substituents can prevent the formation of certain products, such as a bicyclo[3.1.1]heptane system, and instead favor the formation of bicyclo[3.2.0]heptane compounds as the sole products. thieme-connect.de These transformations underscore the delicate balance of steric and electronic factors that govern the rearrangement pathways of strained bicyclic ketones.
Cycloaddition and Annulation Reactions of the Unsaturated Moiety
The carbon-carbon double bond within the five-membered ring of bicyclo[3.2.0]heptenones is a key site for cycloaddition and annulation reactions, providing a pathway to more complex polycyclic systems. beilstein-journals.orgnih.govresearchgate.net The reactivity of this olefinic moiety is influenced by both the strain of the adjacent cyclobutane ring and the electronic nature of the enone system.
Intermolecular [2+2] photocycloaddition is a characteristic reaction of cyclopentenones. Irradiation of a bicyclo[3.2.0]heptenone in the presence of an alkene or alkyne can lead to the formation of a tricyclic cyclobutane-containing adduct. researchgate.net The stereoselectivity of these reactions can sometimes be low, yielding mixtures of diastereomers. researchgate.net However, intramolecular variants, where the alkene is tethered to the bicyclic core, can proceed with much higher diastereoselectivity. researchgate.net
The fused cyclobutene ring in bicyclo[3.2.0]hepta-3,6-dienes is highly reactive in Pauson-Khand reactions. This cycloaddition, involving an alkyne and carbon monoxide mediated by a cobalt complex, occurs exclusively at the more strained cyclobutene double bond, leaving the cyclopentene (B43876) double bond untouched. The reaction proceeds from the less hindered exo face of the bicyclic alkene to form cis,anti,cis-tricyclo[5.3.0.0²,⁶]dec-4-en-3-ones. sci-hub.se
Furthermore, the enone functionality can participate in tandem reactions. For instance, a tandem gold/silver-catalyzed cycloaddition/hydroarylation of 7-aryl-1,6-enynes has been developed to form 6,6-diarylbicyclo[3.2.0]heptanes. researchgate.net This cascade process highlights the utility of the bicyclic framework in orchestrating complex transformations. Anion radical [2+2] photocycloadditions of aryl-enones, catalyzed by Eosin Y under visible light, have also been employed to effectively cyclize substrates into substituted bicyclo[3.2.0]heptanes with high yield and diastereoselectivity. unimi.it
Enolate Chemistry and Regioselectivity in Bicyclo[3.2.0]heptenones
The carbonyl group in bicyclo[3.2.0]heptenones allows for the generation of enolates, which are powerful nucleophilic intermediates for forming new carbon-carbon bonds. The regioselectivity of enolate formation—that is, which α-proton is abstracted—is a critical aspect of their chemistry. In the bicyclo[3.2.0]heptenone system, there are two potential sites for deprotonation: the C5 bridgehead position and the C7 methylene position on the cyclobutane ring.
The acidity of the α-protons is influenced by stereoelectronic effects and ring strain. The C5 bridgehead proton is adjacent to both the carbonyl group and the double bond, but its abstraction can be disfavored due to the geometric constraints of the bicyclic system (Bredt's rule), which would lead to a highly strained bridgehead enolate. Consequently, deprotonation typically occurs at the C7 position on the cyclobutane ring. google.comcore.ac.uk
Once formed, the C7 enolate can react with a variety of electrophiles. For example, alkylation with alkyl halides allows for the introduction of substituents at the C7 position. The stereochemical outcome of this alkylation is often directed by the concave shape of the bicyclic system, with the electrophile typically approaching from the more accessible convex (exo) face to avoid steric hindrance.
The enolate can also be trapped as a silyl (B83357) enol ether. Treatment of a spirocyclic bicyclo[3.2.0]heptanone with trimethylsilyl (B98337) iodide and hexamethyldisilazane (B44280) provides the corresponding trimethylsilyl enol ether cleanly under non-aqueous work-up conditions. arkat-usa.org These silyl enol ethers are versatile intermediates for further transformations, such as Mukaiyama aldol (B89426) additions or reactions to form α-functionalized ketones.
Tandem and Cascade Reactions Involving Bicyclo[3.2.0]heptenone Intermediates
Bicyclo[3.2.0]heptenones serve as pivotal intermediates in a variety of tandem and cascade reactions, where multiple bond-forming events occur in a single operation. acs.orgtaltech.ee These complex transformations leverage the unique reactivity of the strained bicyclic system to rapidly assemble intricate molecular architectures from simpler precursors.
A powerful example is the tandem alkoxy-Cope ring expansion/transannular ring closure sequence. acs.org In this reaction, a 1-alkynylbicyclo[3.2.0]hept-2-en-7-one is treated with an alkenyllithium reagent. The initial 1,2-addition to the carbonyl group generates a divinyl carbinol intermediate which undergoes a strain-releasing alkoxy-Cope rearrangement. This expands the four-membered ring and forms a strained nine-membered bicyclic allene (B1206475). This transient intermediate then undergoes a transannular ring closure to efficiently construct angular triquinane skeletons. acs.org The release of ring strain is a key thermodynamic driving force for the initial rearrangement step. acs.org
Bicyclo[3.2.0]hept-3-en-6-ones are also key intermediates in the synthesis of various natural products and pheromones. taltech.ee Their preparation often involves an intramolecular [2+2] cyclization of an α,β-unsaturated ketene, which itself is generated in situ. taltech.eegoogle.comorgsyn.org For instance, treatment of 3-hydroxy-6-alkenoic acids with acetic anhydride (B1165640) and potassium acetate (B1210297) generates an intermediate that eliminates to form an unsaturated ketene. This ketene then undergoes a conrotatory 4π electrocyclization to yield the bicyclo[3.2.0]heptenone product. taltech.eeorgsyn.org
Phosphine-mediated domino reactions have also been developed to construct complex fused bicyclo[3.2.0]heptenones. A tandem [3+2] cyclization followed by an intramolecular Wittig reaction between 3-aroylcoumarins and α,β-ynones produces 2-chromanone-fused bicyclo[3.2.0]heptenones with high regio- and diastereoselectivity. bohrium.com These cascade sequences, where the bicyclo[3.2.0]heptenone core is formed as part of the process, demonstrate the synthetic power of designing reactions that leverage the inherent reactivity of multiple functional groups in a controlled manner. researchgate.net
| Cascade Reaction Type | Starting Materials | Key Intermediate | Final Product | Ref |
| Alkoxy-Cope/Transannular Closure | 1-Alkynylbicyclo[3.2.0]hept-2-en-7-one, Vinyllithium | Bicyclo[6.3.0]undecane allene | Angular triquinane | acs.org |
| Ketene Formation/Intramolecular [2+2] | 3-Hydroxy-6-heptenoic acid | α,β-Unsaturated ketene | Bicyclo[3.2.0]hept-3-en-6-one | taltech.eeorgsyn.org |
| [3+2] Cyclization/Intramolecular Wittig | 3-Aroylcoumarin, α,β-Ynone | Phosphonium ylide | 2-Chromanone-fused bicyclo[3.2.0]heptenone | bohrium.com |
Stereochemical Aspects and Asymmetric Synthesis of Bicyclo 3.2.0 Hept 3 En 6 One Systems
Diastereoselectivity in Bicyclo[3.2.0]heptenone Formation
The formation of the bicyclo[3.2.0]heptenone ring system often proceeds with notable diastereoselectivity, which is crucial for its utility in synthesis. Key aspects of this selectivity include the control of the ring fusion stereochemistry and the orientation of substituents.
The fusion of the five- and four-membered rings in the bicyclo[3.2.0]heptenone system can result in either a cis or trans configuration. Intramolecular [2+2] cycloaddition reactions are a common method for constructing this bicyclic core. pku.edu.cnkib.ac.cn In many instances, these reactions proceed via a concerted mechanism, leading to a cis-fused ring system. This is often the thermodynamically more stable isomer. orgsyn.org For example, the intramolecular cyclization of α,β-unsaturated ketene (B1206846) intermediates can selectively generate the endo-ene isomer, which corresponds to a cis-fused bicyclo[3.2.0]hept-3-en-6-one. orgsyn.org
The stereochemical outcome can be influenced by the reaction conditions and the nature of the starting materials. For instance, in phosphine-mediated tandem [3+2] cyclization/intramolecular Wittig reactions to form 2-chromanone-fused bicyclo[3.2.0]heptenones, high diastereoselectivity is observed, favoring the formation of a specific ring fusion isomer. rsc.org Similarly, the photochemical [2+2] cycloaddition of 4-hydroxycyclopent-2-enone derivatives establishes a cis configuration for the resulting bicyclo[3.2.0]heptane skeleton. researchgate.net
The relative orientation of substituents on the bicyclo[3.2.0]heptenone core is described by endo and exo nomenclature. In cycloaddition reactions, the approach of the reacting species can be directed to one face of the molecule, leading to a predominance of one diastereomer. For example, the cycloaddition of chloroketenes with cyclopentadiene (B3395910) can exhibit high endo/exo selectivity, with a preference for the larger substituent in the endo position. thieme-connect.de However, intermolecular [2+2] photocycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives with alkenes often yield a mixture of exo and endo adducts with little variation in their ratio based on steric bulk or reaction conditions. researchgate.net In contrast, intramolecular versions of this reaction can proceed with high stereochemical purity, yielding a single product. researchgate.net
The reduction of the carbonyl group in bicyclo[3.2.0]hept-3-en-6-ones also displays significant stereoselectivity. The use of reducing agents like lithium aluminum hydride can lead to the almost exclusive formation of the endo-alcohol. arkat-usa.org This high stereoselectivity is attributed to the steric hindrance of the bicyclic framework, which directs the approach of the hydride reagent. The wedge shape of these bicyclic compounds allows for a highly stereoselective reduction of the carbonyl group. acs.org
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure bicyclo[3.2.0]heptenone derivatives is crucial for their application in the synthesis of chiral target molecules. Several strategies have been developed to achieve this, including the use of chiral auxiliaries and biocatalytic methods.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. In the context of bicyclo[3.2.0]heptenone synthesis, chiral auxiliaries have been employed in [2+2] cycloaddition reactions. For instance, chiral oxazolidinones have been used as auxiliaries in organophotoredox-catalyzed stereoselective [2+2] photocycloadditions to synthesize enantioenriched bicyclo[3.2.0]heptanes. mdpi.comnih.gov This approach has demonstrated the potential to control the absolute stereochemistry of the newly formed stereocenters. While a large number of stereoisomers are theoretically possible, the use of a chiral auxiliary can drastically reduce the number of products formed, often leading to only two major diastereomers. mdpi.comnih.gov The absolute configuration of the major product can be determined by methods such as X-ray crystallography. mdpi.comnih.gov
The following table summarizes the diastereomeric ratio (d.r.) and yield for the anion radical [2+2] photocycloaddition of compounds bearing chiral auxiliaries.
| Entry | Compound | Photocatalyst (mol%) | Yield (%) | d.r. |
| 1 | 7 | 0.5 | 35 | 80:20 |
| 2 | 7 | 1 | 48 | 80:20 |
| 3 | 8 | 0.5 | 43 | >95:5 |
| 4 | 8 | 1 | 57 | >95:5 |
| Data sourced from a study on organophotoredox-catalyzed stereoselective synthesis of bicyclo[3.2.0]heptanes. mdpi.com |
Biocatalysis offers a powerful and environmentally friendly approach to obtain enantiomerically pure compounds. Enzymes, such as dehydrogenases and lipases, can exhibit high stereoselectivity in the transformation of racemic mixtures.
Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, has been successfully applied to bicyclo[3.2.0]heptenone systems. For example, alcohol dehydrogenases (ADHs) have been used for the kinetic resolution of racemic bicyclo[3.2.0]heptenones. nih.govfrontiersin.org The reduction of racemic 7-substituted bicyclo[3.2.0]heptenones with 3α,20β-hydroxysteroid dehydrogenase (3α,20β-HSDH) from Streptomyces hydrogenans selectively produces (6S)-alcohols, leaving the (1S,5R)-ketones unreacted. nih.govfrontiersin.org Conversely, an alcohol dehydrogenase from Thermoanaerobium brockii (TabADH) acting on a similar substrate yields the (1S,5R,6S)-alcohol with high optical purity, leaving the (1R,5S)-ketone. nih.gov
The following table illustrates the stereoselective reduction of various racemic bicyclo[3.2.0]hept-2-en-6-ones using different alcohol dehydrogenases.
| Substrate | Enzyme | Product(s) | Enantiomeric Excess (e.e.) |
| (rac)-bicyclo[3.2.0]hept-2-en-6-one | Baker's Yeast | (6S)-endo- and (6S)-exo-alcohols | 88% and 84% respectively |
| (rac)-7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one | Mortierella ramanniana | (5S)-endo-alcohol and (6S)-exo-alcohol | >95% for endo-alcohol |
| (rac)-7-chlorobicyclo[3.2.0]hept-2-en-6-ones | 3α,20β-HSDH | (6S)-alcohols and unreacted (1S,5R)-ketones | High |
| Data compiled from various studies on biocatalytic reductions. nih.govpsu.edupsu.edu |
Fungi have also been employed for the enantioselective Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one, leading to chiral lactones. researchgate.net Furthermore, lipases have been utilized for the enantioselective hydrolysis of esters derived from bicyclo[3.2.0]hept-2-en-6-ols, providing another route to chirally enriched precursors. rsc.org
Methodologies for Stereochemical Characterization
The unambiguous determination of the stereochemistry of bicyclo[3.2.0]heptenone derivatives is essential. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for determining the relative stereochemistry of these bicyclic systems. researchgate.net The coupling constants between adjacent protons can provide information about their dihedral angles, which in turn helps to deduce the conformation and configuration of the rings. For example, the coupling constants between protons on the cyclobutane (B1203170) and cyclopentane (B165970) rings can help establish the cis or trans nature of the ring fusion. The configuration of substituents can also be determined based on characteristic chemical shifts and coupling patterns. beilstein-journals.org
For the determination of absolute configuration, X-ray crystallography is the gold standard. mdpi.comnih.gov This technique provides a three-dimensional structure of the molecule in the solid state, allowing for the unequivocal assignment of all stereocenters. This method was used to confirm the absolute configuration of a bicyclo[3.2.0]heptane derivative synthesized using a chiral auxiliary. mdpi.comnih.gov
In addition to these physical methods, chemical correlation can be used to establish stereochemistry. This involves converting the compound of unknown stereochemistry into a compound of known stereochemistry through a series of stereochemically well-defined reactions.
Theoretical and Computational Investigations of Bicyclo 3.2.0 Hept 3 En 6 One Ring Systems
Analysis of Strain Energy and Molecular Geometry
The fusion of a five-membered and a four-membered ring in the bicyclo[3.2.0]heptane framework inherently introduces significant ring strain. Computational methods, particularly quantum mechanics, are powerful tools for quantifying this strain and understanding its impact on molecular geometry.
Quantum mechanical calculations offer a precise method for determining the strain energy of cyclic and polycyclic molecules. The strain energy of the parent bicyclo[3.2.0]hepta-1,3,6-triene has been calculated to be approximately 30.7 kcal/mol. nih.gov While this specific isomer is not the primary focus, its calculated strain provides a valuable benchmark for the level of energetic destabilization present in this fused ring system. The presence of a carbonyl group and a methyl substituent in 3-methylbicyclo[3.2.0]hept-3-en-6-one will modulate this value, but the inherent strain from the fused cyclobutane (B1203170) ring remains a dominant feature.
Computational studies on related bicyclic systems, such as bicyclo[3.2.0]hepta-3,6-diene-2-ylidene, have explored the relative energies of various isomers on the C7H6 potential energy surface. nih.gov These studies, employing density functional theory (DFT) and higher-level methods like CCSD(T) and CASPT2N, reveal a complex energetic landscape where small structural changes can lead to significant differences in stability. nih.gov For instance, the rearrangement of bicyclo[3.2.0]hepta-1,3,6-triene to cycloheptatetraene faces a high activation barrier of 35 kcal/mol, underscoring the kinetic stability of the bicyclic framework despite its thermodynamic strain. nih.gov
Table 1: Calculated Relative Energies of Bicyclo[3.2.0] Isomers
| Compound | Method | Relative Energy (kcal/mol) |
|---|---|---|
| Bicyclo[3.2.0]hepta-1,3,6-triene | CCSD(T)//BLYP/6-31G* | 11.8 |
| Bicyclo[3.2.0]hepta-3,6-diene-2-ylidene | CCSD(T)//BLYP/6-31G* | 55.4 |
Data sourced from computational studies on the C7H6 potential energy surface. nih.gov
The fusion of the cyclopentene (B43876) and cyclobutanone (B123998) rings in this compound restricts its conformational flexibility compared to monocyclic ketones. thieme-connect.delibretexts.org However, subtle puckering of the rings is still possible. Computational methods, including molecular mechanics and ab initio calculations, are employed to determine the preferred conformations of such fused systems. nih.govnih.gov
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the mechanisms of complex organic reactions. For this compound, this includes understanding the transition states of key transformations and the factors governing regioselectivity in reactions such as enolate formation.
The Wittig reaction, which converts ketones to alkenes, is a fundamental transformation. Computational studies, particularly using DFT, have provided detailed insights into the mechanism of this reaction, including the structures of the key intermediates and transition states. researchgate.netacs.orgnih.gov The reaction of a phosphonium ylide with a ketone proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine oxide. pitt.edu
For cyclic ketones, the activation energy for the initial formation of the oxaphosphetane is influenced by the ring strain of the ketone. researchgate.net A computational study on the Wittig reaction of cyclopropanone, cyclobutanone, and cyclopentanone (B42830) with a phosphorus ylide (Me3P=CH2) at the B3LYP/6-31G** level of theory revealed that the activation energy for the first transition state increases with increasing ring size. researchgate.net This suggests that the cyclobutanone moiety of this compound would have a moderate activation barrier for the initial step of the Wittig reaction. The stereochemical outcome of the Wittig reaction is determined by the relative energies of the transition states leading to the cis and trans oxaphosphetanes, which are influenced by steric interactions between the substituents on the ketone and the ylide. acs.orgnih.gov
Table 2: Calculated Activation Energies for the First Transition State of the Wittig Reaction with Cyclic Ketones
| Cyclic Ketone | Activation Energy (kcal/mol) |
|---|---|
| Cyclopropanone | -4.97 |
| Cyclobutanone | 0.30 |
Data from a computational study at the B3LYP/6-31G* level of theory.* researchgate.net
The formation of an enolate from an unsymmetrical ketone like this compound can lead to two different regioisomers. The regioselectivity is governed by whether the reaction is under kinetic or thermodynamic control. masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com
Kinetic enolate: This is the less substituted enolate, formed by the removal of the most accessible proton. Its formation is favored under irreversible conditions, typically using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures. masterorganicchemistry.comyoutube.com
Thermodynamic enolate: This is the more substituted and more stable enolate. Its formation is favored under reversible conditions, typically using a smaller, less hindered base (like sodium hydride) at higher temperatures, allowing equilibrium to be established. masterorganicchemistry.comyoutube.com
In the case of this compound, deprotonation can occur at either the C5 or C7 position. The C7 position is adjacent to the bridgehead carbon and is generally more sterically hindered. Therefore, the use of a bulky base like LDA at low temperatures would likely favor the formation of the kinetic enolate at the less hindered C5 position. Conversely, a smaller base at higher temperatures would favor the formation of the more substituted and thermodynamically more stable enolate at the C7 position. The choice of reaction conditions is therefore crucial for controlling the outcome of subsequent alkylation or aldol (B89426) reactions.
Electronic Structure and Excited State Properties of Cyclic Ketones
The electronic properties of this compound, particularly its behavior upon absorption of light, are of significant interest. The presence of both a carbonyl group and a carbon-carbon double bond within a strained ring system leads to unique photochemical reactivity.
Theoretical studies on the electronic excited states of conjugated cyclic ketones provide a framework for understanding the photochemistry of these systems. acs.org The lowest energy electronic transition in many ketones is the n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. This transition is typically weak but plays a crucial role in photochemical reactions.
Computational studies have been used to predict the UV-vis absorption spectra of related bicyclo[3.2.0]heptenone systems. researchgate.net A theoretical investigation on the oxidation of bicyclo[3.2.0]hept-2-en-6-one using DFT methods also involved calculations of its electronic properties, providing insights into its frontier molecular orbitals and potential electronic transitions. researchgate.net The excited state properties, such as the energies of the singlet and triplet states, and the potential energy surfaces of these states, dictate the photochemical pathways available to the molecule. For instance, photochemical [2+2] cycloaddition reactions are a common feature of enones, and the stereochemical outcome of these reactions can be rationalized by considering the geometries of the excited states. mdpi.comresearchgate.net
Molecular Modeling for Rational Design in Synthesis and Reactivity
Computational chemistry and molecular modeling have emerged as indispensable tools for understanding and predicting the behavior of complex organic molecules. In the context of bicyclo[3.2.0]hept-3-en-6-one and its derivatives, theoretical investigations provide profound insights into reaction mechanisms, stereoselectivity, and thermodynamic stability, thereby guiding the rational design of synthetic routes and predicting chemical reactivity.
Detailed research findings from computational studies, particularly those employing Density Functional Theory (DFT), have been pivotal in elucidating the intricacies of cycloaddition reactions used to form the bicyclo[3.2.0]heptane skeleton. For instance, theoretical studies on the intramolecular ketene-styrene [2+2] cycloaddition have been conducted to explain the influence of remote substituents on the reaction's outcome. scielo.org.mx These calculations have shown that while the bicyclo[3.2.0]heptanone product is often thermodynamically more stable, the formation of alternative skeletons, such as bicyclo[3.1.1]heptanone, can be favored under kinetic control, a finding that contradicts initial experimental observations and highlights the nuanced interplay of reaction conditions. scielo.org.mx
Molecular modeling is particularly powerful in the rational design of stereoselective syntheses. In the organophotoredox-catalyzed [2+2] photocycloaddition of aryl bis-enone derivatives to form bicyclo[3.2.0]heptanes, DFT calculations have been instrumental. mdpi.com These computational models help to elucidate the reaction mechanism and understand the origins of the observed stereoselectivity. mdpi.com By calculating the energy profiles of different reaction pathways, researchers can predict which diastereoisomers are likely to form, guiding the choice of substrates, catalysts, and reaction conditions to achieve the desired enantioenriched products. mdpi.com The agreement between theoretical predictions and experimental results validates the proposed reaction mechanisms, including the role of radical anions and syn-closure pathways. mdpi.com
Several computational methodologies have been applied to study the cycloaddition processes that form these bicyclic systems. researchgate.net Time-dependent DFT (TD-DFT) has been used to investigate photocycloaddition reactions, providing a deeper understanding of the electronic excited states involved in the formation of the four-membered cyclobutane ring. researchgate.net
The table below summarizes key computational approaches and their applications in the study of bicyclo[3.2.0]hept-3-en-6-one and related systems.
| Computational Method | Application in Bicyclo[3.2.0]heptane Systems | Key Findings |
| DFT (B3LYP/6-31+G) | Investigating electronic effects in intramolecular ketene-styrene [2+2] cycloadditions. scielo.org.mx | Revealed a preference for the bicyclo[3.2.0] system under thermodynamic control, while experimental results favored a different isomer under kinetic control. scielo.org.mx |
| Post-Hartree-Fock (MP2/6-31+G) | Corroborating DFT findings on cycloaddition mechanisms. scielo.org.mx | Supported the asynchronous, three-membered ring transition state geometry proposed by DFT calculations. scielo.org.mx |
| DFT (General) | Elucidating the mechanism and stereoselectivity of organophotoredox-catalyzed [2+2] photocycloadditions. mdpi.com | Provided support for a syn-closure pathway via a bicyclic radical anion, explaining the formation of specific cis-anti diastereoisomers. mdpi.com |
| TD-DFT | Studying the mechanism of [2+2] photocycloaddition reactions. researchgate.net | Allows for the investigation of excited state potential energy surfaces crucial for understanding photochemical reaction pathways. researchgate.net |
Furthermore, computational studies can quantify the thermodynamic properties of different isomers, which is crucial for synthetic planning. The intramolecular [2+2] cyclization of an α,β-unsaturated ketene (B1206846) intermediate is a common route to the bicyclo[3.2.0]hept-3-en-6-one core. orgsyn.org Theoretical calculations can model the equilibrium between possible ketene isomers and the transition states leading to various products. This modeling explains the high selectivity observed in many syntheses, where the thermodynamically more stable endo-ene isomer is predominantly formed. orgsyn.org
The following table presents a conceptual summary of calculated thermodynamic data for competing pathways in the formation of bicyclic heptanones, as suggested by theoretical studies. scielo.org.mx
| Product Isomer | Relative Stability (Calculated) | Control Type |
| Bicyclo[3.2.0]heptanone | More Stable | Thermodynamic |
| Bicyclo[3.1.1]heptanone | Less Stable | Kinetic |
Advanced Spectroscopic Analysis Techniques Applied to Bicyclo 3.2.0 Hept 3 En 6 Ones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecular structure can be assembled.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each nucleus. The chemical shift (δ) indicates the electronic environment, the integration of ¹H signals reveals the relative number of protons, and coupling constants (J) in ¹H NMR provide information about the connectivity and dihedral angles between adjacent protons.
For a representative compound, 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one, the following spectral data have been reported. orgsyn.org
Interactive Table 1: ¹H and ¹³C NMR Data for 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one Use the filters to select between ¹H NMR and ¹³C NMR data.
In 3-Methylbicyclo[3.2.0]hept-3-en-6-one, one would expect to see a characteristic downfield signal for the carbonyl carbon (~208-215 ppm), signals for the two olefinic carbons, and distinct signals for the aliphatic carbons and the methyl group. orgsyn.orgdergipark.org.tr The proton spectrum would similarly show signals for the olefinic proton, bridgehead protons, and methylene (B1212753) protons, with their multiplicity and coupling constants providing the key to assigning the structure. researchgate.net
2D NMR experiments are essential for unambiguously assigning complex structures by revealing correlations between nuclei. youtube.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. youtube.com For this compound, COSY would show correlations between the olefinic proton and the adjacent methylene protons, as well as couplings between protons on the fused five- and four-membered rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comyoutube.com It allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically two to three bonds, ¹H-¹³C long-range correlation). youtube.comyoutube.com This is particularly powerful for identifying connectivity around quaternary carbons, such as the carbonyl carbon and the methyl-substituted olefinic carbon. For instance, the methyl protons would show an HMBC correlation to the C3 and C4 carbons of the double bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is crucial for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the bicyclic framework.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific vibrational modes. researchgate.netyoutube.com The most prominent feature in the IR spectrum of a bicyclo[3.2.0]hept-3-en-6-one is the carbonyl (C=O) stretching vibration. Due to the ring strain of the fused four-membered ring, this absorption appears at a characteristically high frequency compared to a typical acyclic ketone (which appears around 1715 cm⁻¹).
Interactive Table 2: Characteristic IR Absorption Frequencies for Bicyclo[3.2.0]heptanone Derivatives Select a compound to view its reported C=O stretching frequency.
For this compound, a strong absorption band would be expected in the range of 1770-1800 cm⁻¹. orgsyn.orgdergipark.org.tr Other expected signals would include C=C stretching around 1640-1680 cm⁻¹ and C-H stretching frequencies just above and below 3000 cm⁻¹ for the sp² and sp³ hybridized carbons, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Strain Study
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.ro Molecules with conjugated systems, such as the α,β-unsaturated ketone (enone) chromophore in this compound, exhibit characteristic absorptions in the UV-Vis range. libretexts.org
The primary electronic transitions of interest for the enone system are:
π → π* transition: An electron is promoted from a π bonding orbital to a π* antibonding orbital. This is a high-energy transition, typically resulting in a strong absorption band (high molar absorptivity, ε) at a shorter wavelength (λ_max).
n → π* transition: An electron from a non-bonding orbital (the lone pair on the oxygen atom) is promoted to a π* antibonding orbital. This is a lower-energy, "forbidden" transition, resulting in a weak absorption band (low ε) at a longer wavelength.
The position of the λ_max is sensitive to the molecular structure, including substitution and ring strain. The strain in the bicyclo[3.2.0]heptane system can influence the planarity of the chromophore, thereby affecting the orbital energies and shifting the absorption wavelengths compared to a less strained cyclohexenone or cyclopentenone system. acs.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. youtube.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₈H₁₀O for this compound, with a monoisotopic mass of 122.0732 g/mol ).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For a bicyclic ketone like this, characteristic fragmentation pathways could include:
α-cleavage: Cleavage of the bonds adjacent to the carbonyl group.
Retro-[2+2] cycloaddition: Cleavage of the four-membered ring, which can be a facile process due to the release of ring strain.
McLafferty rearrangement: If a γ-hydrogen is available, a rearrangement can occur, leading to the loss of a neutral alkene.
Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. For a related bicyclic methyl-substituted ketone, a molecular ion peak (M+) at m/e 124 was observed. acs.org
X-ray Crystallography for Absolute and Relative Configuration Determination
While the other spectroscopic methods provide information about connectivity and local stereochemistry, single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule. mdpi.com It provides unambiguous information on bond lengths, bond angles, and the absolute and relative configuration of all stereocenters.
For chiral molecules like bicyclo[3.2.0]heptenone derivatives, resolving enantiomers and determining their absolute configuration is crucial. researchgate.net This is often achieved by derivatizing the molecule with a chiral auxiliary, separating the resulting diastereomers, and then analyzing a suitable crystal of one of the diastereomers by X-ray diffraction. researchgate.netresearchgate.net This technique has been successfully applied to determine the absolute configurations of bicyclo[3.2.0]hept-3-en-6-endo-ols, which are direct precursors to the corresponding ketones. researchgate.net Therefore, should a crystalline sample of this compound or a suitable derivative be obtained, X-ray crystallography would provide the ultimate proof of its structure and stereochemistry.
Advanced Applications of Bicyclo 3.2.0 Hept 3 En 6 One in Organic Synthesis and Materials Science Research
Utility as Chiral Building Blocks in Natural Product Synthesis
The rigid, stereochemically-defined structure of bicyclo[3.2.0]hept-3-en-6-one derivatives makes them exceptional starting materials for the asymmetric synthesis of natural products. The fused cyclobutane (B1203170) and cyclopentanone (B42830) rings provide a predictable platform for introducing new stereocenters and for subsequent ring-opening or rearrangement reactions to access a variety of molecular architectures.
Bicyclo[3.2.0]hept-3-en-6-ones are established intermediates in the synthesis of linear condensed triquinane sesquiterpenes, a class of natural products characterized by three fused five-membered rings. researchgate.net These compounds have been utilized as key starting materials in synthetic routes, such as Curran's synthesis of complex sesquiterpenes including hirsutene (B1244429), δ²-capnellene, and coriolin. orgsyn.org The bicyclic ketone provides the necessary carbon framework that can be elaborated through various synthetic operations to construct the characteristic polycyclic core of these intricate natural products.
The bicyclic scaffold is particularly well-suited for the synthesis of several important insect pheromones. Stereoselective total syntheses of racemic grandisol (B1216609) and lineatin, two significant components of pheromone blends, have been developed using 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one as a pivotal intermediate. orgsyn.org The synthesis of another pheromone, filifolone (4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one), is achieved through an efficient bicyclization of a 3-hydroxy-3-methyl-6-heptenoic acid precursor, followed by geminal dimethylation. researchgate.net This approach highlights the utility of the intramolecular [2+2] cycloaddition of unsaturated ketenes for rapidly assembling the core bicyclic structure of these bioactive molecules. orgsyn.org
| Natural Product | Class | Bicyclic Precursor Application |
| Hirsutene | Sesquiterpene | Key intermediate in formal synthesis. orgsyn.org |
| Grandisol | Pheromone | Pivotal intermediate in total synthesis. orgsyn.org |
| Lineatin | Pheromone | Pivotal intermediate in total synthesis. orgsyn.org |
| Filifolone | Pheromone | Direct synthesis via bicyclization and methylation. researchgate.net |
| Hippolachnin A | Polyketide | Core scaffold established via photocycloaddition. researchgate.net |
The application of this scaffold extends to more complex polyketide natural products. In the total synthesis of (±)-hippolachnin A, a marine natural product with antifungal properties, the bicyclo[3.2.0]heptane core is a central structural feature. uni-muenchen.denih.gov Synthetic strategies have established this core skeleton through methods such as intermolecular [2+2] photocycloaddition reactions. researchgate.net An alternative approach involves a 4π-electrocyclization followed by an excited-state rearrangement to rapidly construct the bicyclo[3.2.0]heptanone core, demonstrating the versatility of photochemical and pericyclic reactions in accessing this key intermediate. uni-muenchen.de
Scaffold for Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The rigid and functionally rich bicyclo[3.2.0]heptenone scaffold is an ideal starting point for DOS. A related compound, phototropone (bicyclo[3.2.0]hepta-2,6-dien-7-one), has been explicitly identified as a versatile intermediate for creating complex chemical libraries. acs.org The rigid nature of the bicyclic system is promising for the controlled introduction of diversity elements, such as skeletal changes through ring modifications and functional group diversity through selective reactions at the enone and alkene moieties. acs.org This allows for the systematic exploration of chemical space around a privileged bicyclic core.
Role in the Development of New Synthetic Methodologies
The unique structure and reactivity of bicyclo[3.2.0]hept-3-en-6-ones have made them instrumental in the development of new synthetic methods. The primary route to these compounds, an intramolecular [2+2] cycloaddition of an α,β-unsaturated ketene (B1206846) intermediate, is itself a powerful method for constructing fused four- and five-membered rings with high stereoselectivity. orgsyn.org
Furthermore, these bicyclic ketones serve as precursors for novel chiral ligands. The conversion of bicyclo[3.2.0]hept-3-en-6-ones into the corresponding bicyclo[3.2.0]heptane-2-endo,7-endo-diols provides a route to a family of 1,3-diols possessing a rigid chiral backbone. researchgate.net Such structures are highly valuable as potential nonracemic precursors for bidentate ligands used in asymmetric catalysis, thereby expanding the toolkit for enantioselective synthesis. researchgate.net
Precursors for Polymer Chemistry and Macromolecular Materials
Bicyclo[3.2.0]heptene derivatives have found significant applications in polymer and materials science. They are particularly useful as monomers in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing a wide variety of polymers and macromolecular materials with controlled structures and properties. arkat-usa.org
Moreover, the bicyclo[3.2.0]heptane framework has been incorporated into polymer backbones as a "mechanophore"—a mechanically active unit. In this context, the force-induced retro [2+2] cycloaddition of the bicyclic system can be triggered by mechanical stress, such as ultrasound-induced polymer elongation. nih.gov This non-scissile ring-opening generates reactive bis-enone functionalities along the polymer chain. This transformation is reversible under photochemical conditions, offering a platform for creating stress-responsive or self-healing materials where mechanical damage could potentially be repaired by exposure to light. nih.gov
Monomers for Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for synthesizing polymers with controlled architectures from cyclic olefin monomers. The driving force for this chain-growth polymerization is the release of ring strain inherent in the monomer.
The parent bicyclo[3.2.0]heptene skeleton, which shares the same fused ring system as 3-Methylbicyclo[3.2.0]hept-3-en-6-one, has been shown to undergo living ROMP. Specifically, the polymerization of bicyclo[3.2.0]heptene can be catalyzed by a well-defined ruthenium alkylidene complex, (PCy₃)₂Cl₂Ru=CHCH=CPh₂. This process allows for the synthesis of polymers with controlled molecular weights and the formation of block copolymers with other monomers like norbornene.
| Monomer System | Catalyst | Polymerization Behavior |
| Bicyclo[3.2.0]heptene | (PCy₃)₂Cl₂Ru=CHCH=CPh₂ | Exhibits living polymerization characteristics. |
| This compound | Not Reported | Polymerization behavior is not documented in the reviewed literature. |
Development of Bidentate Ligands with Chiral Rigid Backbones
Bicyclo[3.2.0]hept-3-en-6-one and its derivatives are valuable precursors for creating 1,3-diols that feature a chiral and rigid backbone. These diols are highly sought after as scaffolds for the synthesis of nonracemic bidentate ligands, which are crucial components in asymmetric catalysis.
The synthetic pathway commences with the readily available bicyclo[3.2.0]hept-3-en-6-ones. These ketones can be converted into the corresponding bicyclo[3.2.0]heptane-2-endo,7-endo-diols through an efficient and stereoselective process. This transformation establishes a fixed, predictable spatial relationship between the two hydroxyl groups, which is a key feature of the rigid bicyclic framework.
This approach provides a route to a diverse family of 1,3-diols, where the substitution pattern on the bicyclo[3.2.0]heptane core can be varied. By starting with derivatives like this compound, it is possible to introduce specific substituents onto the ligand backbone. The resulting diols serve as chiral, nonracemic platforms suitable for systematic structural modifications. These modifications can be used to fine-tune the electronic and stereochemical properties of the final bidentate ligands, facilitating the optimization of enantioselectivity in various metal-catalyzed asymmetric reactions. caltech.educapes.gov.bracs.org
The conversion of the ketone to the diol precursor is a critical step in this process, opening the door to a new class of bidentate ligands built upon the bicyclo[3.2.0]heptane scaffold. caltech.edu The inherent rigidity and defined chirality of this backbone make it an attractive alternative to other ligand frameworks in the ongoing development of more effective asymmetric catalysts. acs.org
| Precursor Compound | Key Intermediate | Potential Application |
| Bicyclo[3.2.0]hept-3-en-6-ones | Bicyclo[3.2.0]heptane-2-endo,7-endo-diols | Nonracemic precursors for bidentate ligands in asymmetric synthesis. caltech.edu |
Conclusion and Future Research Directions
Summary of Current Research Landscape and Achievements
Research into bicyclo[3.2.0]heptenones, including the titled 3-methyl derivative, has established them as powerful intermediates in organic synthesis. The core structure, featuring a fused cyclobutane (B1203170) and cyclopentanone (B42830) ring system with varied functionalities, allows for predictable chemo-, regio-, and stereocontrolled manipulations. orgsyn.org A significant achievement in this field is the development of efficient synthetic routes, such as the intramolecular [2+2] cyclization of α,β-unsaturated ketene (B1206846) intermediates, which provides access to these bicyclic ketones in good yields. orgsyn.orgresearchgate.net This methodology has proven to be quite general for preparing various substituted bicyclo[3.2.0]hept-3-en-6-ones. researchgate.net
These compounds have been instrumental as starting materials for the synthesis of several natural products, including racemic grandisol (B1216609), lineatin, and filifolone. orgsyn.orgresearchgate.net Furthermore, they are key precursors for linear condensed sesquiterpenes like hirsutene (B1244429) and coriolin. orgsyn.org The ability to perform subsequent transformations, such as Baeyer-Villiger oxidation to yield 3,3a,4,6a-Tetrahydro-2H-cyclopenta[b]furan-2-ones, further broadens their synthetic utility, particularly in the synthesis of triquinane sesquiterpenes. researchgate.netresearchgate.net Biocatalytic reductions and oxidations of the bicyclo[3.2.0]heptenone core have also been extensively studied, providing access to enantiomerically pure alcohols and ketones, which are valuable chiral building blocks. nih.govmdpi.com
Identification of Unexplored Reactivity and Synthetic Opportunities
Despite the progress, the full reactive potential of 3-Methylbicyclo[3.2.0]hept-3-en-6-one and its analogs remains to be unlocked. The strained cyclobutane ring offers opportunities for novel ring-opening and rearrangement reactions beyond those already documented. For instance, alkoxide-induced ring cleavage of related 7-vinyl substituted bicyclo[3.2.0]heptenones has been shown to produce 3-cycloalkene-1-carboxylic acid esters, suggesting that similar transformations could be explored for the 3-methyl derivative under various conditions. nih.govbeilstein-journals.org
The photochemical behavior of these compounds, particularly beyond the well-known [2+2] cycloadditions, presents an interesting area for investigation. acs.orgresearchgate.net Exploring tandem photochemical processes, such as a [2+2] cycloaddition followed by a Norrish Type I reaction, could lead to novel molecular scaffolds. researchgate.net Furthermore, the development of new catalytic methods, for instance, using transition metals to induce rearrangements or cycloadditions, could unveil unprecedented chemical transformations. The thermal rearrangement of the bicyclo[3.2.0]heptenyl system to the bicyclo[2.2.1]heptenyl system is known, and investigating the influence of substituents like the 3-methyl group on the kinetics and outcomes of such reactions could provide valuable mechanistic insights. acs.org
Potential for Novel Applications in Interdisciplinary Research
The unique structural and reactive properties of the bicyclo[3.2.0]heptane skeleton position it for applications beyond traditional organic synthesis. Recently, the bicyclo[3.2.0]heptane framework has been investigated as a "mechanophore," a mechanical-force-responsive unit within a polymer chain. nih.gov Under mechanical stress, the cyclobutane ring can undergo a retro-[2+2] cycloaddition, leading to changes in the material's properties. This reaction can be reversible under photochemical conditions, opening avenues for creating stress-responsive and self-healing materials. nih.gov Investigating how substituents like the methyl group on the enone moiety influence the force-activation and reversion properties could be a fruitful area of interdisciplinary research between organic chemistry and materials science.
Moreover, given their role as precursors to biologically active molecules, novel derivatives of this compound could be synthesized and evaluated for pharmacological activity. The rigid, three-dimensional structure of the bicyclic core is an excellent scaffold for designing enzyme inhibitors or receptor ligands. Enantiomerically pure derivatives, accessible through biocatalysis, are particularly valuable for such medicinal chemistry applications. nih.gov
Challenges and Outlook in Bicyclo[3.2.0]heptenone Chemistry
A primary challenge in this field is the selective synthesis of specific stereoisomers. While methods for racemic synthesis are well-established, the development of general and efficient asymmetric syntheses of substituted bicyclo[3.2.0]heptenones remains a key objective. orgsyn.orggoogle.comgoogle.com While biocatalytic resolutions are effective, they are not always scalable or applicable to all substrates. mdpi.com Developing new chiral catalysts or auxiliaries for the key cyclization step would be a significant advancement.
Another challenge lies in managing the complex reaction pathways that these strained molecules can undergo. Thermal, photochemical, and catalytic reactions can often lead to a mixture of products through competing rearrangement pathways. thieme-connect.de A deeper mechanistic understanding, aided by computational studies, is needed to predict and control these reactions with greater precision.
The outlook for bicyclo[3.2.0]heptenone chemistry is bright. These compounds are more than just synthetic intermediates; they are versatile platforms for discovering new reactions, creating novel materials, and designing biologically active agents. Future research will likely focus on asymmetric synthesis, exploring untapped reactivity, and expanding their applications into interdisciplinary fields, ensuring that the rich chemistry of this bicyclic system continues to evolve.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methylbicyclo[3.2.0]hept-3-en-6-one, and what key analytical methods validate its structure?
- Methodological Answer : The compound is synthesized via [3.2.0] bicyclic ketone formation using chiral amides as precursors. For example, (1S,5R)-3-methylbicyclo[3.2.0]hept-3-en-6-one was obtained from (S)-amide 21g through acid-catalyzed cyclization, yielding 65% with 93% enantiomeric excess (ee). Structural validation employs ¹H/¹³C NMR (in CDCl₃) and GC analysis (HP-1 Methyl siloxane column, retention time: ~9.5 min for the (1S,5R)-enantiomer). Key NMR signals include δ 1.79–2.87 ppm (protons on bicyclic framework) and δ 125–148 ppm (sp² carbons) .
Q. How is the stereochemical purity of this compound assessed experimentally?
- Methodological Answer : Stereochemical purity is determined via chiral GC (e.g., Cyclosil-B column, He carrier gas) or polarimetry . For enzymatic resolutions, retention times differentiate enantiomers: (1R,5S)-enantiomer elutes at 8.2 min vs. 9.5 min for (1S,5R)-enantiomer under isothermal GC conditions (130°C) .
Advanced Research Questions
Q. What enantioselective strategies are effective for resolving racemic this compound?
- Methodological Answer : Two approaches dominate:
- Biocatalytic Reduction : Using Mortierella ramanniana or 3α,20β-hydroxysteroid dehydrogenase to reduce the ketone to (6S)-alcohols with >95% ee. Reaction conditions: phosphate buffer (pH 7), NAD⁺ cofactor, 25°C .
- Enzymatic Kinetic Resolution : Reductase E039 (Daicel Corp.) selectively reduces one enantiomer in racemic mixtures, achieving >90% ee. Key parameters: 0.1 M phosphate buffer, 50 wt% sodium formate, 6 wt% enzyme loading .
Q. How does this compound serve as a precursor in prostaglandin intermediate synthesis?
- Methodological Answer : The bicyclic framework is functionalized via stereoselective hydroxylation and ring-opening reactions . For example, Corey lactone derivatives (prostaglandin precursors) are synthesized by introducing benzyloxymethyl groups at C6, followed by oxidation to form 2-oxabicyclo[3.3.0]octan-3-one. Key steps: Pd/C hydrogenation and acid-mediated lactonization .
Q. What computational or experimental methods address contradictions in stereochemical outcomes during bicyclo[3.2.0] synthesis?
- Methodological Answer : Discrepancies arise from competing endo/exo transition states. DFT calculations (e.g., B3LYP/6-31G*) model ring-closing energetics, while kinetic isotope effects (KIE) validate mechanisms. Experimentally, varying solvent polarity (acetonitrile vs. THF) shifts selectivity: polar solvents favor endo products due to dipole stabilization .
Q. Can microbial systems enhance the scalability of this compound production?
- Methodological Answer : E. coli-expressed reductases (e.g., KRED-101) enable gram-scale resolutions. Optimized conditions: 30°C, 150 rpm agitation, 10 g/L substrate loading. Downstream processing includes centrifugation (10,000 ×g, 15 min) and flash chromatography (silica gel, hexane/EtOAc) to isolate enantiomers with 94% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
